Home > Products > Screening Compounds P116444 > 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one
4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one - 108480-62-2

4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one

Catalog Number: EVT-1479850
CAS Number: 108480-62-2
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one

    Compound Description: This compound is a derivative of pyrido[3,4-d]pyridazine and exists as its amide-imidic acid tautomer. It was synthesized and characterized by spectroscopic analysis (1H NMR, 13C NMR, and FT-IR) and single-crystal X-ray diffraction. [] This compound, along with its mono- and disubstituted ethyl acetates, were evaluated for potential cytotoxicity against one normal (HaCat) and four human cancer cell lines (A549, DU145, MDA-MB-231, and SKOV-3). []

    Relevance: This compound shares the core pyrido[3,4-d]pyridazine structure with 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one. The primary differences are the presence of a phenyl group at position 7 instead of a methyl group and a carbonyl group at position 4 instead of an amino group in 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one. []

Ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-3-yl]acetate

    Compound Description: This compound is a monosubstituted ethyl acetate derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one. It was synthesized and characterized by spectroscopic analysis (1H NMR, 13C NMR, and FT-IR) and single-crystal X-ray diffraction. [] This compound, along with its parent compound and the disubstituted ethyl acetate derivative, were evaluated for potential cytotoxicity against one normal (HaCat) and four human cancer cell lines (A549, DU145, MDA-MB-231, and SKOV-3). []

    Relevance: This compound is a derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one, which shares the core pyrido[3,4-d]pyridazine structure with 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one. It features an ethyl acetate substituent at the nitrogen in position 3 and an ethoxycarbonylmethoxy substituent at the oxygen in position 1. []

Ethyl [(5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-1-yl)oxy]acetate

    Compound Description: This compound is a disubstituted ethyl acetate derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one. It was synthesized and characterized by spectroscopic analysis (1H NMR, 13C NMR, and FT-IR) and single-crystal X-ray diffraction. [] This compound, along with its parent compound and the monosubstituted ethyl acetate derivative, were evaluated for potential cytotoxicity against one normal (HaCat) and four human cancer cell lines (A549, DU145, MDA-MB-231, and SKOV-3). []

    Relevance: This compound is a derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one, which shares the core pyrido[3,4-d]pyridazine structure with 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one. It features two ethoxycarbonylmethoxy substituents at the oxygen in position 1. []

3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidin-2(1H)-one

    Compound Description: This compound is a metabolite (Metabolite A) formed during the in vitro decomposition of ACNU (3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea hydrochloride). It forms spontaneously in phosphate buffer (pH 7.4) through an intramolecular cyclization reaction that releases the alkylating moiety of ACNU. [] This metabolite has also been identified as a major urinary metabolite in rats following ACNU administration. []

    Relevance: Although 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidin-2(1H)-one possesses a pyrimido[4,5-d]pyrimidine core, it arises from a precursor containing the 4-amino-2-methylpyrimidin-5-yl moiety, which is structurally similar to the 4-amino-7-methylpyrido[3,4-d]pyridazin-5(6H)-one system. Both compounds feature a 4-amino-substituted pyrimidine ring fused to another heterocyclic ring and a methyl group at position 7 of the fused ring system. This suggests a potential relationship in their chemical reactivity and biological activity. [, ]

5-amino-1,4-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one

    Compound Description: This compound is mentioned in a comment on a QSAR study focusing on the rate constants of hydroxyl radical reaction models applied to polybrominated diphenyl ethers and (benzo‐)triazoles. [] The comment challenges the classification of certain compounds as benzotriazoles in the original study, including this particular compound.

    Relevance: While not directly related, 5-amino-1,4-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one shares structural similarities with 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one. Both compounds feature a fused heterocyclic system with an amino group at position 4 of a six-membered ring and a carbonyl group at position 7. This structural resemblance highlights a broader class of compounds containing fused heterocycles with potential biological activities. []

Properties

CAS Number

108480-62-2

Product Name

4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one

IUPAC Name

4-imino-7-methyl-6H-pyrido[3,4-d]pyridazine-1,5-dione

Molecular Formula

C8H8N4O2

Molecular Weight

192.17g/mol

InChI

InChI=1S/C8H6N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2,9H,1H3,(H,10,14)

InChI Key

GDBJPOULWYWWLA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=N)N=NC2=O)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.